

In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic Acid-d5

Cat. No.: B563091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Anilino-4-oxobutanoic Acid-d5**, a deuterated stable isotope-labeled internal standard. This document details its chemical and physical properties, outlines a probable synthetic route, and describes its primary application in bioanalytical method development. Particular focus is given to its role in the quantitative analysis of its non-deuterated analog, a significant metabolite of the histone deacetylase inhibitor, Vorinostat. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

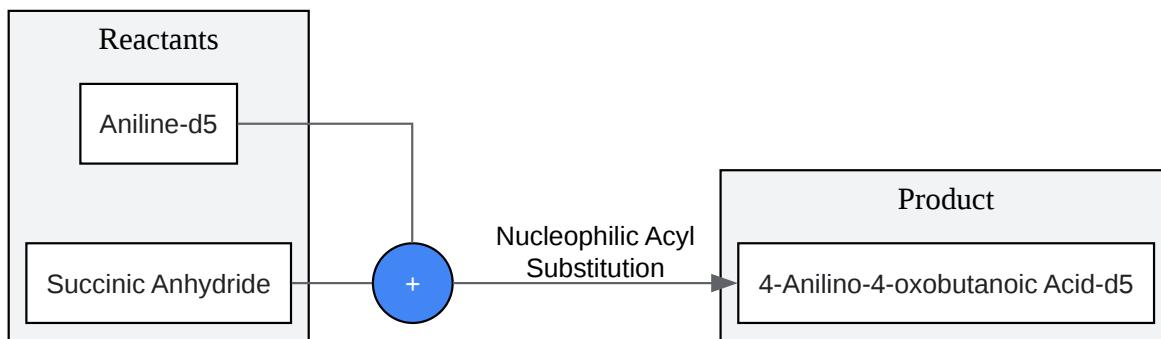
4-Anilino-4-oxobutanoic Acid-d5 (N-phenylsuccinamic acid-d5) is the deuterated form of 4-Anilino-4-oxobutanoic acid.^[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.^[1] Due to their chemical identicality to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response.^[1] The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer.^[1]

The primary application of **4-Anilino-4-oxobutanoic Acid-d5** is as an internal standard for the quantification of 4-Anilino-4-oxobutanoic acid. The non-labeled compound is a major,

pharmacologically inactive metabolite of Vorinostat (suberoylanilide hydroxamic acid), a histone deacetylase inhibitor used in cancer therapy.[2][3] Accurate measurement of Vorinostat and its metabolites is crucial for pharmacokinetic and drug metabolism studies.

Chemical and Physical Properties

The fundamental properties of **4-Anilino-4-oxobutanoic Acid-d5** are summarized in the table below. These data are compiled from various chemical suppliers and databases.


Property	Value	Reference
Chemical Name	4-oxo-4-((phenyl-d5)amino)butanoic acid	
Synonyms	4-Anilino-d5-4-oxobutanoic Acid, N-(phenyl-d5)succinamic acid	[4]
Molecular Formula	C ₁₀ H ₆ D ₅ NO ₃	
Molecular Weight	198.23 g/mol	[5]
CAS Number	840529-98-8	[5]
Appearance	White to off-white solid	
Solubility	Soluble in Methanol (MeOH)	
Purity	Chemical Purity: ≥95%; Isotopic Enrichment: ≥98%	
Storage	2-8°C, under inert atmosphere	

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of **4-Anilino-4-oxobutanoic Acid-d5** is not readily available in peer-reviewed literature. However, based on fundamental organic chemistry principles and known reactions for the synthesis of its non-deuterated analog, a probable synthetic route involves the acylation of commercially available aniline-d5 with succinic anhydride.[1][6][7][8]

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aniline-d5 attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

[Click to download full resolution via product page](#)

Fig. 1: Proposed synthesis of **4-Anilino-4-oxobutanoic Acid-d5**.

General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar succinamic acid derivatives. Optimization of solvent, temperature, and reaction time may be necessary.

- **Dissolution:** Dissolve succinic anhydride in a suitable aprotic solvent (e.g., toluene, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer.
- **Addition of Aniline-d5:** Add a stoichiometric equivalent of aniline-d5 to the reaction mixture, either neat or dissolved in the same solvent.
- **Reaction:** Stir the mixture at room temperature or with gentle heating for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.


- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Application in Bioanalytical Methods

The primary utility of **4-Anilino-4-oxobutanoic Acid-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-Anilino-4-oxobutanoic acid in biological matrices such as plasma and urine.

Vorinostat Metabolism

Vorinostat undergoes extensive metabolism in humans. The major metabolic pathways include glucuronidation and hydrolysis followed by β -oxidation.^{[2][3]} The hydrolysis of the hydroxamic acid moiety, followed by β -oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid.^[2]

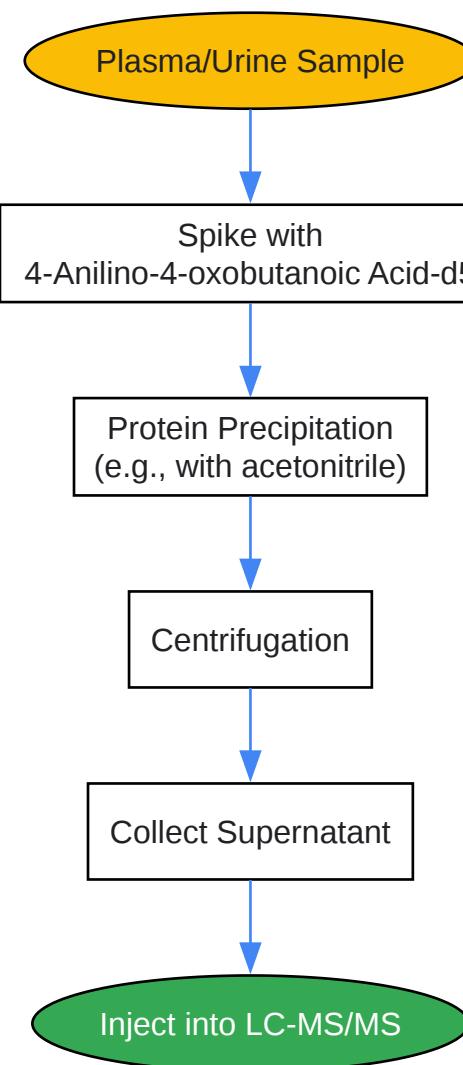

[Click to download full resolution via product page](#)

Fig. 2: Simplified metabolic pathway of Vorinostat.

Proposed LC-MS/MS Method

While a specific validated method for 4-Anilino-4-oxobutanoic acid using its d5-labeled internal standard is not publicly available, a general approach can be outlined based on common practices for small molecule quantification in biological fluids.

Sample Preparation Workflow

[Click to download full resolution via product page](#)

Fig. 3: General sample preparation workflow for bioanalysis.

Hypothetical LC-MS/MS Parameters

Parameter	Suggested Conditions
LC Column	Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile/Methanol
Gradient	A suitable gradient from high aqueous to high organic
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	To be determined (e.g., $[M+H]^+$ \rightarrow fragment ion)
MRM Transition (IS)	To be determined (e.g., $[M+D_5+H]^+$ \rightarrow fragment ion)

Conclusion

4-Anilino-4-oxobutanoic Acid-d5 is an essential analytical tool for the accurate quantification of the corresponding Vorinostat metabolite. Its synthesis is straightforward based on established chemical reactions. The use of this stable isotope-labeled internal standard in LC-MS/MS assays is critical for robust and reliable pharmacokinetic and clinical studies involving Vorinostat. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline-2,3,4,5,6-d5 99+ atom% D, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. 4-Anilino-4-oxobutanoic Acid-d5 | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 7. esslabshop.com [esslabshop.com]
- 8. Aniline D5 | 4165-61-1 | FA146240 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Anilino-4-oxobutanoic Acid-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b563091#what-is-4-anilino-4-oxobutanoic-acid-d5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com